Methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate
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Overview
Description
Methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate is a chemical compound characterized by the presence of an isoindoline nucleus with carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . One method involves using o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water at reflux, with SiO2-tpy-Nb as a catalyst, yielding the final product with moderate to excellent yields (41–93%) .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry principles are increasingly being applied, such as solventless reactions and the use of environmentally friendly catalysts .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive carbonyl groups and the isoindoline nucleus .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or alcohols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione: Shares the isoindoline nucleus and carbonyl groups but lacks the hydroxypropanoate moiety.
Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate: Similar structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
Methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 2-(1,3-dioxoisoindol-2-yl)-3-hydroxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-18-12(17)9(6-14)13-10(15)7-4-2-3-5-8(7)11(13)16/h2-5,9,14H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMFMOJAUYRNBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)N1C(=O)C2=CC=CC=C2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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